molecular formula C15H17N3O2 B5307300 7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B5307300
M. Wt: 271.31 g/mol
InChI Key: WQYDYTDWVKUGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, also known as MMB-THJ-018, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. This compound has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, decreased pain sensitivity, and altered memory function. This compound has also been shown to produce anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in laboratory experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the effects of synthetic cannabinoids on the endocannabinoid system with a high degree of specificity. However, one limitation of using this compound is its potential for abuse and dependence. Careful consideration must be given to the handling and storage of this compound to prevent misuse.

Future Directions

There are several future directions for research on 7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and other synthetic cannabinoids. One direction is to investigate the long-term effects of these compounds on the endocannabinoid system and the brain. Another direction is to develop more selective synthetic cannabinoids that target specific receptors in the endocannabinoid system. Finally, research is needed to investigate the potential therapeutic applications of synthetic cannabinoids in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves several steps, including the reaction of 3-methoxy-2-methylbenzoyl chloride with 1H-imidazole-1-carboxylic acid to form an intermediate product. The intermediate product is then reacted with 1,2,3,6-tetrahydroimidazo[1,5-a]pyrazine to yield this compound. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment.

Scientific Research Applications

7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain sensation, appetite, and mood. This compound has been shown to bind to the CB1 and CB2 receptors in the endocannabinoid system, leading to various physiological effects.

properties

IUPAC Name

6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl-(3-methoxy-2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-13(4-3-5-14(11)20-2)15(19)17-6-7-18-10-16-8-12(18)9-17/h3-5,8,10H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYDYTDWVKUGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)N2CCN3C=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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